molecular formula C8H11Br B13506647 1-(Bromomethyl)-3-cyclopropylidenecyclobutane

1-(Bromomethyl)-3-cyclopropylidenecyclobutane

Cat. No.: B13506647
M. Wt: 187.08 g/mol
InChI Key: PQLJHZLSBHFAAS-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-cyclopropylidenecyclobutane is an organic compound with a unique structure that includes a bromomethyl group attached to a cyclopropylidene ring

Preparation Methods

The synthesis of 1-(Bromomethyl)-3-cyclopropylidenecyclobutane typically involves the bromination of cyclopropylidenecyclobutane. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group. Industrial production methods may involve more scalable processes, including continuous flow reactors to maintain consistent reaction conditions and yield.

Chemical Reactions Analysis

1-(Bromomethyl)-3-cyclopropylidenecyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate to form corresponding carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of cyclopropylidenemethanol.

Common reagents and conditions for these reactions include:

    Substitution: Nucleophiles like sodium hydroxide in aqueous solution.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major products formed from these reactions include alcohols, carboxylic acids, and reduced hydrocarbons.

Scientific Research Applications

1-(Bromomethyl)-3-cyclopropylidenecyclobutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-cyclopropylidenecyclobutane involves its interaction with various molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or alteration of molecular pathways. The cyclopropylidene ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-(Bromomethyl)-3-cyclopropylidenecyclobutane include:

    1-Bromocyclopropane: Lacks the cyclopropylidene ring, making it less rigid and potentially less reactive.

    3-Bromocyclopropene: Contains a double bond, leading to different reactivity and applications.

    1-(Chloromethyl)-3-cyclopropylidenecyclobutane: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of a bromomethyl group with a cyclopropylidene ring, providing a balance of reactivity and structural stability that is valuable in various applications.

Properties

Molecular Formula

C8H11Br

Molecular Weight

187.08 g/mol

IUPAC Name

1-(bromomethyl)-3-cyclopropylidenecyclobutane

InChI

InChI=1S/C8H11Br/c9-5-6-3-8(4-6)7-1-2-7/h6H,1-5H2

InChI Key

PQLJHZLSBHFAAS-UHFFFAOYSA-N

Canonical SMILES

C1CC1=C2CC(C2)CBr

Origin of Product

United States

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